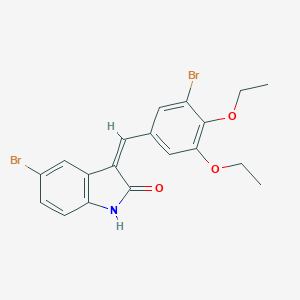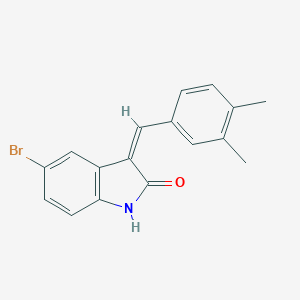
(3Z)-5-bromo-3-(2,3,4-trimethoxybenzylidene)-1,3-dihydro-2H-indol-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3Z)-5-bromo-3-(2,3,4-trimethoxybenzylidene)-1,3-dihydro-2H-indol-2-one is a chemical compound that has been the focus of scientific research due to its potential therapeutic applications. This compound has been synthesized using various methods, and its mechanism of action has been studied to understand its biochemical and physiological effects. In
Mecanismo De Acción
The mechanism of action of ((3Z)-5-bromo-3-(2,3,4-trimethoxybenzylidene)-1,3-dihydro-2H-indol-2-one)-5-bromo-3-(2,3,4-trimethoxybenzylidene)-1,3-dihydro-2H-indol-2-one involves its interaction with various cellular targets. It has been shown to inhibit the activity of enzymes involved in cancer cell growth and viral replication. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
(this compound)-5-bromo-3-(2,3,4-trimethoxybenzylidene)-1,3-dihydro-2H-indol-2-one has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and the replication of viruses. This compound has also been shown to induce apoptosis in cancer cells. In addition, (this compound)-5-bromo-3-(2,3,4-trimethoxybenzylidene)-1,3-dihydro-2H-indol-2-one has been studied for its potential use as a fluorescent probe in imaging studies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using ((3Z)-5-bromo-3-(2,3,4-trimethoxybenzylidene)-1,3-dihydro-2H-indol-2-one)-5-bromo-3-(2,3,4-trimethoxybenzylidene)-1,3-dihydro-2H-indol-2-one in lab experiments include its potential therapeutic applications, including its anticancer and antiviral properties. This compound has also been shown to have potential use as a fluorescent probe in imaging studies. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for further studies to fully understand its mechanism of action.
Direcciones Futuras
For research on (((3Z)-5-bromo-3-(2,3,4-trimethoxybenzylidene)-1,3-dihydro-2H-indol-2-one)-5-bromo-3-(2,3,4-trimethoxybenzylidene)-1,3-dihydro-2H-indol-2-one)-5-bromo-3-(2,3,4-trimethoxybenzylidene)-1,3-dihydro-2H-indol-2-one include further studies on its potential therapeutic applications, including its anticancer and antiviral properties. This compound could also be studied for its potential use in imaging studies as a fluorescent probe. In addition, further studies are needed to fully understand the mechanism of action of this compound and its potential toxicity.
Métodos De Síntesis
((3Z)-5-bromo-3-(2,3,4-trimethoxybenzylidene)-1,3-dihydro-2H-indol-2-one)-5-bromo-3-(2,3,4-trimethoxybenzylidene)-1,3-dihydro-2H-indol-2-one can be synthesized using various methods, including the condensation of 5-bromoindole-3-carbaldehyde with 2,3,4-trimethoxybenzaldehyde in the presence of a base. Another method involves the reaction of 5-bromoindole-3-carbaldehyde with 2,3,4-trimethoxybenzaldehyde in the presence of a catalyst. The resulting compound can be purified using column chromatography or recrystallization.
Aplicaciones Científicas De Investigación
((3Z)-5-bromo-3-(2,3,4-trimethoxybenzylidene)-1,3-dihydro-2H-indol-2-one)-5-bromo-3-(2,3,4-trimethoxybenzylidene)-1,3-dihydro-2H-indol-2-one has been studied for its potential therapeutic applications, including its anticancer and antiviral properties. It has been shown to inhibit the growth of cancer cells and the replication of viruses. This compound has also been studied for its potential use as a fluorescent probe in imaging studies.
Propiedades
Fórmula molecular |
C18H16BrNO4 |
|---|---|
Peso molecular |
390.2 g/mol |
Nombre IUPAC |
(3Z)-5-bromo-3-[(2,3,4-trimethoxyphenyl)methylidene]-1H-indol-2-one |
InChI |
InChI=1S/C18H16BrNO4/c1-22-15-7-4-10(16(23-2)17(15)24-3)8-13-12-9-11(19)5-6-14(12)20-18(13)21/h4-9H,1-3H3,(H,20,21)/b13-8- |
Clave InChI |
LDVUVYZKKBYGOL-JYRVWZFOSA-N |
SMILES isomérico |
COC1=C(C(=C(C=C1)/C=C\2/C3=C(C=CC(=C3)Br)NC2=O)OC)OC |
SMILES |
COC1=C(C(=C(C=C1)C=C2C3=C(C=CC(=C3)Br)NC2=O)OC)OC |
SMILES canónico |
COC1=C(C(=C(C=C1)C=C2C3=C(C=CC(=C3)Br)NC2=O)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(5Z)-5-[[5-(2-chlorophenyl)furan-2-yl]methylidene]-2-(4-fluoroanilino)-1,3-thiazol-4-one](/img/structure/B307816.png)

![6-(2-Bromo-5-methoxyphenyl)-3-(methylthio)-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B307819.png)
![ethyl 4-{5-[(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-2-furyl}benzoate](/img/structure/B307820.png)
![6-(2-Furyl)-3-(heptylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B307821.png)
![6-[5-(4-Fluorophenyl)-2-furyl]-3-(methylsulfanyl)-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B307823.png)
![6-Ethyl-3-(methylthio)-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B307825.png)
![3-(Methylsulfanyl)-7-propionyl-6-(3-thienyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B307826.png)
![6-(4-Ethoxy-3-methoxyphenyl)-3-(methylsulfanyl)-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B307829.png)
![3-(Methylsulfanyl)-7-propionyl-6-(2,4,5-trimethoxyphenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B307830.png)
![1-[3-(hexylsulfanyl)-6-[4-(methylsulfanyl)phenyl][1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl]ethanone](/img/structure/B307831.png)
![6-(4-Ethylphenyl)-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-3-yl methyl sulfide](/img/structure/B307832.png)
![1-[3-(hexylsulfanyl)-6-(2,4,5-trimethoxyphenyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl]ethanone](/img/structure/B307834.png)